molecular formula C8H16N2O B14479196 2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol CAS No. 64930-01-4

2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol

Cat. No.: B14479196
CAS No.: 64930-01-4
M. Wt: 156.23 g/mol
InChI Key: DJIBPUPWZYWALJ-UHFFFAOYSA-N
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Description

2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol typically involves the reaction of dimethylamine with a suitable alkyne precursor. One common method is the reaction of dimethylamine with but-3-yn-1-ylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various amines.

Scientific Research Applications

2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine and alcohol groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethan-1-ol
  • But-3-yn-1-ylbenzene
  • 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol

Uniqueness

2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol is unique due to its combination of amine and alcohol functional groups, as well as its alkyne moiety. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications.

Properties

CAS No.

64930-01-4

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-[2-(dimethylamino)but-3-ynylamino]ethanol

InChI

InChI=1S/C8H16N2O/c1-4-8(10(2)3)7-9-5-6-11/h1,8-9,11H,5-7H2,2-3H3

InChI Key

DJIBPUPWZYWALJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNCCO)C#C

Origin of Product

United States

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